molecular formula C4H10NOS+ B1262810 S-acetylcysteaminium

S-acetylcysteaminium

Cat. No. B1262810
M. Wt: 120.2 g/mol
InChI Key: YBWLIIDAKFNRBL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetylcysteaminium is the organic cation that is the conjugate acid of S-acetylcysteamine;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a S-acetylcysteamine.

Scientific Research Applications

Neuroprotective Applications

S-acetylcysteaminium, more commonly known as N-acetylcysteine (NAC), has been extensively studied for its neuroprotective properties. It's a precursor to glutathione, an antioxidant, and shows promise in therapies for neurodegenerative diseases. NAC has been evaluated for its potential in countering Parkinson’s and Alzheimer’s disorders, as well as in neuropathic pain and stroke management. It is particularly noted for its effectiveness and affordability in these applications (Tardiolo, Bramanti, & Mazzon, 2018).

Psychiatric Disorder Therapies

NAC is emerging as a valuable agent in the treatment of various psychiatric disorders. It influences pathways beyond being just an antioxidant, modulating glutamatergic, neurotropic, and inflammatory pathways. Its use has shown promising results in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Diverse Clinical Applications

NAC, the acetylated variant of L-cysteine, has a wide range of clinical applications. It's used for preventing chronic obstructive pulmonary disease exacerbation, preventing contrast-induced kidney damage, attenuating illness from influenza, treating pulmonary fibrosis, and addressing infertility in specific conditions. NAC's role extends to being a potential cancer chemopreventive and in the eradication of Helicobacter pylori (Millea, 2009).

Biotechnological Applications

In biotechnology, β-N-acetylhexosaminidase from Stackebrandtia nassauensis, a soil bacterium, demonstrates the potential of enzymes similar to NAC for chitobiose degradation. This enzyme, with properties overlapping with NAC, offers prospects for applications like generating GlcNAc from colloidal chitin (Wang et al., 2019).

Cardiovascular and Peripheral Vascular Function

NAC improves endothelium-dependent vasomotion, suggesting benefits in treating manifestations of atherosclerosis. It modulates nitric oxide activity and redox state, impacting coronary and peripheral vascular function (Andrews, Prasad, & Quyyumi, 2001).

Oral Health Applications

NAC shows potential in oral health care due to its anti-inflammatory, antimicrobial, and anticarcinogenic properties. It's being explored for use in oral medicine, highlighting its diverse therapeutic activities (Pei et al., 2018).

properties

Product Name

S-acetylcysteaminium

Molecular Formula

C4H10NOS+

Molecular Weight

120.2 g/mol

IUPAC Name

2-acetylsulfanylethylazanium

InChI

InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3/p+1

InChI Key

YBWLIIDAKFNRBL-UHFFFAOYSA-O

Canonical SMILES

CC(=O)SCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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